

A Comparative Guide to ONO-TR-772 and Second-Generation TREK Inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ONO-TR-772

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the first-generation TREK channel inhibitor, **ONO-TR-772**, with its second-generation successors, ONO-9517601 and ONO-7927846. The TREK (TWIK-related K⁺) channel family, including TREK-1 and TREK-2, represents a promising target for therapeutic intervention in a range of neurological disorders. This document summarizes key performance data, outlines experimental methodologies, and visualizes the relevant signaling pathways to aid in the selection and application of these important research tools.

Data Presentation: Quantitative Comparison of TREK Inhibitors

The following tables summarize the in vitro potency and pharmacokinetic profiles of **ONO-TR-772** and the second-generation inhibitors, ONO-9517601 and ONO-7927846. The second-generation compounds were developed through the optimization of **ONO-TR-772** to improve upon its pharmacological and pharmacokinetic properties.^{[1][2]}

Table 1: In Vitro Potency against TREK-1 and TREK-2 Channels

Compound	Target	Assay Type	IC50 (nM)
ONO-TR-772	Human TREK-1	Manual Patch Clamp	15[3][4]
Human TREK-1	Thallium Flux	260[1]	equipotent to TREK-1[3]
Human TREK-2	Manual Patch Clamp		
ONO-9517601	Human TREK-1	Manual Patch Clamp	63[1]
Human TREK-1	Thallium Flux	67[1]	81[1]
Human TREK-2	Manual Patch Clamp		
Human TREK-2	Thallium Flux	230[1]	
ONO-7927846	Human TREK-1	Manual Patch Clamp	110[1]
Human TREK-1	Thallium Flux	110[1]	150[1]
Human TREK-2	Manual Patch Clamp		
Human TREK-2	Thallium Flux	340[1]	

Table 2: Selectivity and Pharmacokinetic Properties

Compound	Selectivity over other K2P channels	Rat Brain Penetration (Kp)	In Vivo Efficacy (MK-801 challenge NOR)
ONO-TR-772	>67-fold (selective vs TASK-1/2/3, TRESK, TWIK-2, TRAAK)[3]	0.98[3][4]	MED = 10 mg/kg[3][4]
ONO-9517601	High (details in primary literature)	Excellent (details in primary literature)	MED = 1 mg/kg[1][2]
ONO-7927846	High (details in primary literature)	Excellent (details in primary literature)	MED = 0.3 mg/kg[1][2]

Note: MED refers to the Minimum Effective Dose in the Novel Object Recognition (NOR) paradigm, a test for cognitive function.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Thallium Flux Assay for TREK Channel Inhibition

This high-throughput assay is used to screen for modulators of potassium channels, including TREK channels. It relies on the principle that thallium ions (Tl⁺) can pass through open potassium channels and that the influx of Tl⁺ can be detected by a Tl⁺-sensitive fluorescent dye.

Protocol:

- **Cell Culture:** Stably transfected HEK293 cells expressing the target TREK channel (e.g., human TREK-1) are seeded in 384-well plates and cultured overnight.
- **Dye Loading:** The cell culture medium is removed, and the cells are loaded with a Tl⁺-sensitive fluorescent dye (e.g., FluxOR™) for a specified period (e.g., 60-90 minutes) at room temperature in the dark.
- **Compound Incubation:** The dye solution is removed, and the cells are washed. The test compounds (e.g., **ONO-TR-772**) at various concentrations are then added to the wells and incubated for a defined period (e.g., 10-30 minutes) to allow for interaction with the channels.
- **Thallium Stimulation and Signal Detection:** A stimulus buffer containing Tl⁺ is added to the wells. The influx of Tl⁺ through open TREK channels leads to an increase in the fluorescence of the intracellular dye. This fluorescence is measured over time using a plate reader (e.g., FLIPR).
- **Data Analysis:** The rate of fluorescence increase is proportional to the number of open TREK channels. The inhibitory effect of the compounds is determined by measuring the reduction in the Tl⁺ flux in the presence of the compound compared to a vehicle control. IC₅₀ values are calculated from the concentration-response curves.

Manual Patch-Clamp Electrophysiology for TREK Channel Inhibition

This "gold-standard" electrophysiological technique provides a direct measure of ion channel activity with high temporal and voltage resolution.

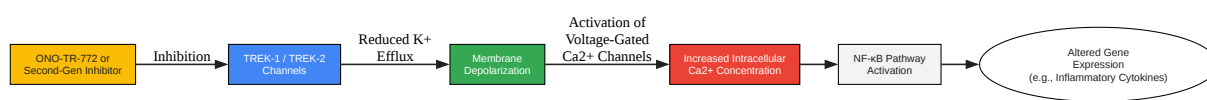
Protocol:

- **Cell Preparation:** Cells expressing the target TREK channel are grown on coverslips. For the experiment, a coverslip is placed in a recording chamber on the stage of an inverted microscope and perfused with an external recording solution.
- **Pipette Fabrication and Filling:** Borosilicate glass capillaries are pulled to create micropipettes with a fine tip (typically 1-5 M Ω resistance). The pipette is filled with an internal solution that mimics the intracellular ionic composition.
- **Giga-seal Formation:** The micropipette is carefully maneuvered to touch the surface of a cell. Gentle suction is applied to form a high-resistance seal (a "giga-seal," >1 G Ω) between the pipette tip and the cell membrane. This electrically isolates the patch of membrane under the pipette.
- **Whole-Cell Configuration:** After establishing a giga-seal, a brief pulse of suction or a voltage transient is applied to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.
- **Voltage-Clamp Recording:** The membrane potential of the cell is clamped at a holding potential (e.g., -80 mV). Voltage steps or ramps are applied to elicit TREK channel currents.
- **Compound Application:** The test compound is applied to the cell via the perfusion system. The effect of the compound on the TREK channel current is recorded.
- **Data Analysis:** The inhibition of the TREK channel current by the compound is measured. The percentage of inhibition is calculated at various concentrations to generate a concentration-response curve from which the IC₅₀ value is determined.

Mandatory Visualization

Signaling Pathway of TREK-1/TREK-2 Inhibition

The following diagram illustrates a potential downstream signaling pathway affected by the inhibition of TREK-1 and TREK-2 channels. Inhibition of these channels leads to membrane depolarization, which can have numerous downstream consequences, including the modulation of inflammatory pathways. One such reported pathway involves the NF- κ B signaling cascade.[5]

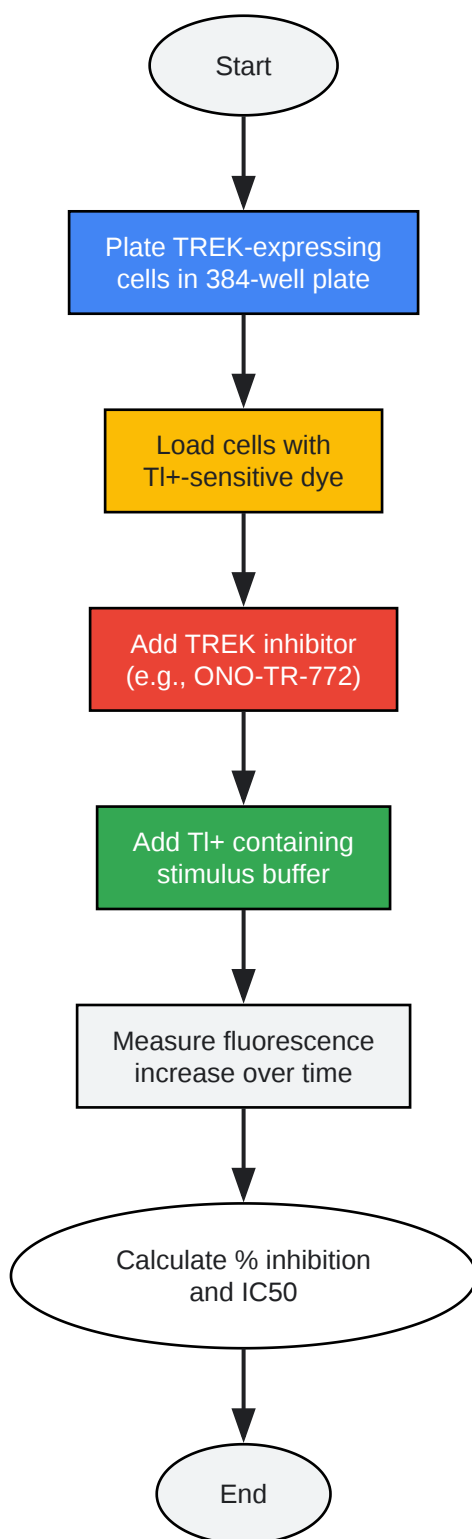


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Caption: Downstream effects of TREK-1/2 channel inhibition.

Experimental Workflow: Thallium Flux Assay

The diagram below outlines the key steps in the thallium flux assay for identifying TREK channel inhibitors.

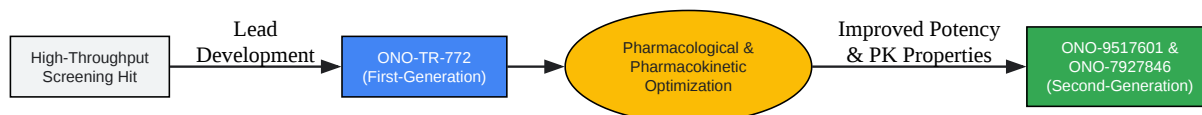


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Caption: Workflow for the Thallium Flux Assay.

Logical Relationship: From First to Second-Generation Inhibitors

This diagram illustrates the developmental progression from the initial lead compound to the optimized second-generation TREK inhibitors.



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- To cite this document: BenchChem. [A Comparative Guide to ONO-TR-772 and Second-Generation TREK Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15587138#comparing-ono-tr-772-with-second-generation-trek-inhibitors>]

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